molecular formula C10H7NO2S B1275907 2-(Thiophen-3-YL)isonicotinic acid CAS No. 893723-63-2

2-(Thiophen-3-YL)isonicotinic acid

Cat. No. B1275907
M. Wt: 205.23 g/mol
InChI Key: BOZGVVVDIQBTDY-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)isonicotinic acid is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are known for their interesting electronic properties and potential applications in various fields, including materials science and pharmaceuticals. The thiophene moiety, a sulfur-containing five-membered ring, is often incorporated into compounds to confer unique electronic and photophysical properties .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various strategies, including the reaction of isonicotinic acid with different thiophene-containing reagents. For instance, the synthesis of poly(2-thiophen-3-yl-malonic acid) involves a strategy that combines experimental and theoretical methodologies, although the exact synthetic route is not detailed in the provided data . Another related compound, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, is synthesized by reacting isonicotinic acid with a brominated methylphenyl compound in the presence of a base . These methods suggest that the synthesis of 2-(Thiophen-3-yl)isonicotinic acid derivatives is feasible and can be tailored for specific functionalization.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of certain thiophene derivatives has been elucidated, revealing the presence of intermolecular interactions such as C—H···O bonds that stabilize the molecular and crystal structure . Quantum mechanical calculations can also be used to determine the molecular conformation, as seen in the study of poly(2-thiophen-3-yl-malonic acid), where the arrangement of inter-ring dihedral angles was found to depend on the ionization degree of the material .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be influenced by the presence of functional groups and the overall molecular structure. While the provided data does not detail specific reactions of 2-(Thiophen-3-yl)isonicotinic acid, the studies of related compounds suggest that these molecules can form complexes with various metals, as seen in the formation of metal complexes with hydrazones derived from thiophene-containing compounds . These reactions are significant for the development of materials with potential antimicrobial properties.

Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. Poly(2-thiophen-3-yl-malonic acid) displays good thermal stability with a decomposition temperature above 215 degrees Celsius and an electrical conductivity characteristic of semiconductor materials . The electronic properties, such as the pi-pi* transition energy, can be tuned by the ionization state of the polymer, which is influenced by the pH . The surface morphology of these materials can also be altered through doping, which may lead to applications in selective membranes or other technologies .

Relevant Case Studies

The antimicrobial activity of thiophene derivatives has been a subject of interest in several studies. For example, complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones have shown strong inhibition of the growth of Haemophilus influenzae and good antibacterial properties towards Bacillus subtilis . These findings highlight the potential of thiophene derivatives in developing new antimicrobial agents. Additionally, the synthesized 2-(4-Methylphenyl)-2-oxoethyl isonicotinate has been screened for antimicrobial activity, showing significant results . These case studies demonstrate the practical applications of thiophene derivatives in the biomedical field.

Scientific Research Applications

Luminescence Sensitization

2-(Thiophen-3-YL)isonicotinic acid derivatives have been explored for their potential in luminescence sensitization. Specifically, thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 2-(Thiophen-3-YL)isonicotinic acid, have demonstrated efficiency in sensitizing Eu(III) and Tb(III) luminescence. These compounds have shown promising results in both solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography, indicating their potential in advanced luminescent applications (Viswanathan & Bettencourt-Dias, 2006).

Photovoltaic Performance

The role of isonicotinate derivatives, which include 2-(Thiophen-3-YL)isonicotinic acid, in enhancing the photovoltaic performance of dye-sensitized solar cells has been investigated. Research indicates that these derivatives can improve the energy conversion efficiency of solar cells, suggesting their potential utility in the development of more efficient renewable energy sources (Bagheri & Dehghani, 2015).

Electrochemical Sensors

Thiophene derivatives, which include 2-(Thiophen-3-YL)isonicotinic acid, have been used in the development of electrochemical hybridization sensors. These compounds have shown potential in biological recognition and monitoring, offering new avenues in biosensor technology and molecular diagnostics (Cha et al., 2003).

Anticancer Activity

Compounds related to 2-(Thiophen-3-YL)isonicotinic acid have been studied for their cytotoxic effects against cancer cell lines. Thiophene acetyl salicylic acid esters, for example, have shown promising results in inhibiting cancer cell growth, particularly in colon cancer cell lines. These findings suggest the potential of thiophene derivatives in cancer treatment (Ünver & Cantürk, 2017).

Antibacterial and Antifungal Activities

Studies have shown that 2-(Thiophen-3-YL)isonicotinic acid derivatives possess significant antibacterial and antifungal properties. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).

Organic Sensitizers for Solar Cells

The use of 2-(Thiophen-3-YL)isonicotinic acid derivatives as organic sensitizers in solar cells has been explored. These compounds have demonstrated high efficiency in converting incident photons to current, suggesting their utility in improving solar cell performance (Kim et al., 2006).

properties

IUPAC Name

2-thiophen-3-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGVVVDIQBTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406261
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-YL)isonicotinic acid

CAS RN

893723-63-2
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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